molecular formula C12H14N2O4 B2810191 2-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1788517-27-0

2-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid

Cat. No. B2810191
CAS RN: 1788517-27-0
M. Wt: 250.254
InChI Key: VJHLANKTEHOZEC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of a compound are determined by its molecular structure. Carboxylic acids, such as 4-Methoxyphenylacetic acid, are known to react with all bases, both organic and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. 4-Methoxyphenylacetic acid is described as pale yellow or off-white colored flakes . It is known to severely irritate skin and eyes and may be toxic if ingested .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of rhodanine-3-acetic acid, which shares structural similarities with the compound , possess potential antimicrobial properties against a broad spectrum of bacteria, mycobacteria, and fungi. For instance, certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, non-tuberculous mycobacteria, and methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Aldose Reductase Inhibition

Compounds related to 2-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataracts. Some derivatives, particularly 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, have shown promising inhibitory activity, with potential applications in preventing cataract development in diabetic patients (La Motta et al., 2008).

Angiotensin Converting Enzyme Inhibition

Research into 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, structurally related to the compound , has explored their potential as angiotensin-converting enzyme (ACE) inhibitors. These studies have identified compounds with potent ACE inhibitory activities and antihypertensive effects, contributing valuable insights into the design of new antihypertensive drugs (Hayashi et al., 1989).

Fluorescent Chemical Sensors

Some derivatives have been synthesized for the selective detection of metal ions, such as Co2+. These compounds exhibit fluorescent quenching effects in the presence of Co2+, suggesting their application as fluorescent chemical sensors for the detection of specific metal ions in various environments (Li Rui-j, 2013).

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. 4-Methoxyphenylacetic acid is known to severely irritate skin and eyes and may be toxic if ingested . It is classified as corrosive .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-10-4-2-9(3-5-10)14-7-6-13(12(14)17)8-11(15)16/h2-5H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHLANKTEHOZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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